(Z)-2-Octen-1-ol

Beschreibung

Historical Context and Initial Detections in Biological Systems

The initial detection of (Z)-2-Octen-1-ol in various biological systems has been a key driver of research. It has been identified as a volatile organic compound (VOC) in a diverse range of organisms, from plants to insects. For instance, it is a known component of the scent of mushrooms and has been found in various fruits and vegetables. thegoodscentscompany.com In the plant kingdom, it has been detected in species such as Capsicum annuum (fruit), Magnolia champaca (flower), and various parts of Rhus coriaria. imsc.res.in

In the insect world, this compound has been identified as a component of the metathoracic gland secretions of the black locust bug, Lopidea robiniae. researchgate.net It is also released by males of the grasshopper species Schistocerca piceifrons, where it is thought to be involved in female mate choice. uliege.be

Significance of Alkenyl Alcohols in Chemical Ecology and Organic Synthesis Research

Alkenyl alcohols, as a class of compounds, play a crucial role in the intricate communication systems of the natural world, a field known as chemical ecology. These compounds often act as pheromones or allomones, mediating interactions between organisms. For example, certain alkenyl alcohols released by plants can attract pollinators or, conversely, repel herbivores. researchgate.net The presence of this compound in insect secretions highlights its potential role in chemical defense mechanisms. researchgate.net

In the realm of organic synthesis, alkenyl alcohols are valuable building blocks and intermediates for the creation of more complex molecules. mdpi.comresearchgate.netrsc.orgacs.org Their dual functionality—a reactive double bond and a hydroxyl group—allows for a wide array of chemical transformations. rsc.orgsioc.ac.cnresearchgate.net Synthetic chemists are continually developing new methods for the stereoselective synthesis of specific alkenyl alcohol isomers, like this compound, to access biologically active compounds and novel materials. orgsyn.org

Overview of Current Research Trajectories Pertaining to this compound

Current research on this compound is multifaceted. In chemical ecology, studies are focused on elucidating its precise role in insect communication and plant-insect interactions. uliege.be For example, research on soybean plants has shown that the emission of certain volatile compounds, including the (E)-isomer of 2-octen-1-ol, is higher in herbivore-resistant plants compared to susceptible ones. scielo.org.mx

In atmospheric chemistry, the reactions of unsaturated alcohols like (Z)-2-penten-1-ol, a structural relative of this compound, with atmospheric oxidants are being investigated to understand their impact on air quality. researchgate.netmdpi.com Furthermore, the development of new synthetic methodologies continues to be a priority, with a focus on efficient and environmentally friendly processes for the production of this compound and other alkenyl alcohols.

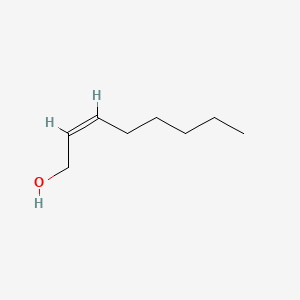

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-oct-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQPVPFZWIQERS-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201020805 | |

| Record name | cis-2-Octen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; sweet floral aroma | |

| Record name | (E)-2-Octen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | cis-2-Octenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2141/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

88.00 °C. @ 11.00 mm Hg | |

| Record name | (E)-2-Octen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | cis-2-Octenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2141/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.847-0.853 (20º) | |

| Record name | cis-2-Octenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2141/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

26001-58-1, 18409-17-1 | |

| Record name | 2-Octen-1-ol, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026001581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2-Octen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OCTEN-1-OL, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1Z48774TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E)-2-Octen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Z 2 Octen 1 Ol

Stereoselective Synthesis Pathways to Achieve Z-Configuration

Achieving the specific cis or Z-geometry of the double bond is a critical challenge in the synthesis of (Z)-2-octen-1-ol. The following sections detail the primary stereoselective routes.

The Wittig reaction is a powerful method for alkene synthesis from aldehydes or ketones and a triphenyl phosphonium (B103445) ylide. wikipedia.orgmnstate.edu The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed. organic-chemistry.org These ylides, where the R group is an alkyl group, generally lead to the (Z)-alkene with moderate to high selectivity. wikipedia.org The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org Performing the reaction in specific solvents like dimethylformamide (DMF) with the presence of lithium or sodium iodide can further enhance the selectivity for the Z-isomer. wikipedia.org

In the context of synthesizing this compound, a suitable strategy would involve the reaction of hexanal (B45976) with a phosphorus ylide derived from a protected 2-bromoethanol. The choice of a non-stabilized ylide is crucial for favoring the formation of the cis double bond.

A widely utilized method for the stereoselective synthesis of cis-alkenes is the partial hydrogenation of the corresponding alkyne. researchgate.net The Lindlar catalyst, which consists of palladium deposited on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline, is specifically designed for this purpose. ambeed.com The catalyst's reduced activity allows for the selective hydrogenation of an alkyne to a cis-alkene without further reduction to the alkane. ambeed.com

For the synthesis of this compound, the starting material is 2-octyn-1-ol (B148842). researchgate.net The hydrogenation is carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or methanol, in the presence of the Lindlar catalyst. lookchem.comimreblank.ch This method has been successfully used to prepare this compound and other (Z)-allylic alcohols. researchgate.net Monitoring the reaction is important to prevent over-hydrogenation. imreblank.ch

Table 1: Comparison of Lindlar Catalyst Hydrogenation Conditions

| Starting Material | Catalyst System | Solvent | Outcome | Reference |

| 2-Octyn-1-ol | Lindlar Catalyst, quinoline, hydrogen | Ethanol | This compound (90% yield) | lookchem.com |

| 2-Octyn-1-ol | Lindlar's catalyst | Methanol | (E,Z,Z)-2,4,7-tridecatrien-1-ol (from a C13-alkyne precursor) | imreblank.ch |

| Propargylic alcohols | Lindlar's catalyst | Not specified | (Z)-allylic alcohols | researchgate.net |

Hydromagnesiation of alkynes offers another pathway to vinylmetallic reagents, which can then be converted to the desired alkene. The reaction of 2-octyn-1-ol with isobutylmagnesium chloride in the presence of a titanocene (B72419) dichloride (Cp2TiCl2) catalyst can produce a vinyl Grignard reagent. orgsyn.org Hydrolysis of this intermediate can yield this compound. orgsyn.org This method has been reported to produce this compound in good yield, though it can also lead to byproducts such as (E)-3-pentyl-2-nonene-1,4-diol and (Z)-3-methyl-2-octen-1-ol. orgsyn.orgsemanticscholar.org The reaction is typically carried out in ether at low temperatures. orgsyn.org

Partial Hydrogenation of Alkynes: Lindlar Catalyst Approaches

Novel Synthetic Routes and Reaction Development

Beyond the more established methods, research continues to explore alternative and potentially more efficient synthetic strategies for this compound.

Grignard reagents are fundamental in forming carbon-carbon bonds. A synthetic route to 2-octyn-1-ol, the precursor for this compound via hydrogenation, can be achieved using a Grignard reagent. This involves reacting 1-heptyne (B1330384) with a Grignard reagent like methylmagnesium chloride to form the corresponding heptynylmagnesium chloride. Subsequent reaction with an electrophile such as ethylene (B1197577) oxide, followed by acidic workup, would yield 2-octyn-1-ol. While this method primarily synthesizes the alkyne precursor, it is a crucial step in a multi-step synthesis of this compound.

Additionally, the reaction of a Grignard reagent with a substituted 7-methyl-3-hydroxymethyl-6,7-oxido-(E)-2-octen-1-ol in the presence of a copper catalyst is another example of a Grignard-mediated coupling reaction, although this specific example leads to a more complex structure. google.com.na

Copper-catalyzed coupling reactions are valuable for constructing larger molecules. In a multi-step synthesis, 2-octyn-1-ol can be first brominated to form 1-bromo-2-octyne. imreblank.chnih.gov This bromide can then undergo a copper-catalyzed coupling reaction with a Grignard reagent, such as ethylmagnesium bromide, and another alkyne-containing molecule like (E)-2-penten-4-yn-1-ol. imreblank.chnih.gov This specific sequence was used to synthesize a C13 compound which, after partial hydrogenation, yielded (E,Z,Z)-2,4,7-tridecatrien-1-ol. imreblank.chnih.gov While this example does not directly yield this compound, it demonstrates the utility of copper-catalyzed coupling of derivatives of 2-octyn-1-ol in building more complex unsaturated alcohols.

Enzymatic Approaches to this compound and its Derivatives

The biosynthesis of C8 compounds, including unsaturated alcohols like 2-octen-1-ol, is a well-documented process in various natural sources, particularly in plants and fungi. These compounds are often key contributors to the characteristic aromas of essential oils and mushrooms.

Enzymatic pathways are central to the formation of these volatile compounds. In mushrooms such as Boletus edulis, C8 compounds are generated from the enzymatic degradation of linoleic acid. nih.gov This process involves the action of enzymes like lipoxygenase (LOX) and hydroperoxide lyase (HPL). nih.gov The natural occurrence of 2-octen-1-ol as a significant metabolite in the essential oil of plants like rose geranium (Pelargonium graveolens) further points to sophisticated and specific enzymatic production mechanisms in the plant kingdom. nih.govresearchgate.net

Modern synthetic biotechnology leverages these natural processes, employing chemoenzymatic approaches to produce valuable chemicals from renewable resources. Such strategies combine the high selectivity of biocatalysts with the efficiency of chemical reactions. For instance, alcohol dehydrogenases (ADHs) are widely used for the stereoselective bioreduction of prochiral ketones to produce chiral alcohols, a method that can be adapted for the synthesis of specific isomers of octenols. rsc.org The combination of metal catalysts with enzymes in one-pot processes allows for the synthesis of optically active allylic alcohols from alkynes. rsc.org

Another relevant chemoenzymatic strategy involves the modification of fatty acids derived from microbial fermentation. For example, rhamnolipids produced by bacteria like Pseudomonas putida can be enzymatically synthesized and subsequently chemically converted to produce valuable olefins like 1-octene. mdpi.com This highlights the potential for engineering metabolic pathways to produce specific precursors that can then be converted to target molecules like this compound.

Table 1: Examples of Enzymatic Systems Related to this compound Synthesis

| Enzyme/System | Precursor | Product Class | Organism/Source |

|---|---|---|---|

| Lipoxygenase (LOX) & Hydroperoxide Lyase (HPL) | Linoleic Acid | C8 Volatile Compounds (e.g., 1-octen-3-ol) | Boletus edulis (Mushroom) nih.gov |

| Alcohol Dehydrogenase (ADH) | Prochiral Ketones/Alkynes | Chiral Secondary/Allylic Alcohols | Rhodococcus ruber rsc.org |

| Acyltransferase (RhlA) & Rhamnosyltransferase (RhlB) | Hydroxy Fatty Acids | Rhamnolipids | Pseudomonas putida mdpi.com |

Optimization of Synthetic Yields and Stereochemical Control

Achieving high yields and, crucially, precise stereochemical control is paramount in the synthesis of specific isomers like this compound. The geometry of the double bond and the configuration of any chiral centers profoundly affect the molecule's properties and biological activity.

One established chemical method involves the stereoselective reduction of 2-octyn-1-ol. Using a Grignard reagent (isobutylmagnesium chloride) in the presence of titanocene dichloride can yield this compound. orgsyn.org A subsequent workup can lead to an 86% yield of the desired (Z)-isomer. orgsyn.org

For more complex syntheses involving derivatives, modern olefination and allylation reactions offer exceptional control. In the asymmetric synthesis of related natural products, the creation of a Z-configured double bond was optimized by exploring various olefination conditions. While Still-Gennari olefination gave modest control (70:30 Z:E ratio), the Ando olefination proved far more efficient. nih.gov The use of sodium iodide and sodium hydride with ethyl diphenoxyphosphorylacetate at -78 °C led to the desired (S,Z)-4-tert-Butyldimethylsilyloxy-2-octenoate in 86% yield. nih.govacs.org This intermediate could then be quantitatively reduced to the corresponding alcohol using Diisobutylaluminium hydride (DIBALH). nih.govacs.org

Further optimization can be seen in the Krische allylation, which, after increasing the catalyst loading to 5 mol%, resulted in a 91% yield with a high diastereomeric ratio (dr) of 95:5. acs.org

Advanced catalytic systems provide another avenue for optimization. Tandem catalysis, combining a palladium catalyst with an isothiourea organocatalyst, has been used for the enantioselective synthesis of α-amino acid derivatives from allylic alcohols. acs.org By carefully selecting the palladium source and ligands, such as using [Pd(allyl)Cl]₂ or a specific FurCat complex, researchers achieved high yields (up to 79%) and excellent stereocontrol, isolating products as a single diastereoisomer with a 99:1 enantiomeric ratio (er). acs.org The geometry of the starting allylic alcohol, whether (E) or (Z), can be critical, with studies showing that high syn selectivities are often more readily achieved with (Z)-disubstituted olefins in reactions like cyclopropanation. unl.pt

Table 2: Optimization of Synthetic Reactions for (Z)-Allylic Alcohols and Derivatives

| Reaction Type | Key Reagents/Catalysts | Product/Intermediate | Yield (%) | Stereochemical Control (dr/er) |

|---|---|---|---|---|

| Alkyne Reduction | Isobutylmagnesium chloride, Titanocene dichloride | This compound | 86% | Not specified |

| Ando Olefination | NaI, NaH, Ethyl diphenoxyphosphorylacetate | Ethyl (S,Z)-4-tert-Butyldimethylsilyloxy-2-octenoate | 86% | Z-selective |

| Krische Allylation | Iridium catalyst (5 mol%) | (4S,5Z)-5-Ethyl-4-((S)-1-(tert-butyldimethylsilyloxy)pentyl)hept-5-ene-1,3-diol | 91% | 95:5 dr |

Biosynthetic Pathways and Origin in Biological Systems

Lipoxygenase Pathway Involvement in Plant Volatile Formation

The lipoxygenase (LOX) pathway is a primary route for the synthesis of numerous volatile compounds in plants, which are often produced in response to tissue damage or other stressors. tubitak.gov.tr This pathway utilizes polyunsaturated fatty acids, such as linoleic and linolenic acid, as its main substrates. tubitak.gov.trfrontiersin.org The initial step, catalyzed by lipoxygenase enzymes, is the oxygenation of these fatty acids to form fatty acid hydroperoxides. tubitak.gov.trfrontiersin.org

These hydroperoxides are unstable and are quickly cleaved by a subsequent enzyme, hydroperoxide lyase (HPL). researchgate.netashs.org The cleavage of 13-hydroperoxides results in the formation of C6 aldehydes, while the cleavage of 9-hydroperoxides yields C9 aldehydes. tubitak.gov.trresearchgate.net These aldehydes can then undergo further enzymatic modifications. For example, an alcohol dehydrogenase (ADH) can reduce the aldehyde group to an alcohol. researchgate.net The formation of C8 volatiles, including (Z)-2-Octen-1-ol and its isomers, is a known branch of this pathway in many plants and fungi. biotechnology.kiev.uaresearchgate.net The specific isomers produced are dependent on the initial fatty acid, the type of hydroperoxide formed, and the complement of enzymes present in the organism. ashs.org

Fatty Acid Metabolism as a Precursor for this compound

The biosynthesis of this compound is fundamentally dependent on the metabolism of fatty acids. researchgate.netacs.org In plants and fungi, the C18 polyunsaturated fatty acids, linoleic acid and linolenic acid, are the most common precursors. frontiersin.orgresearchgate.net These fatty acids are key components of cell membranes and are released upon cellular damage, becoming available for the LOX pathway. medbullets.comnih.gov

The conversion process involves a series of enzymatic reactions that shorten the carbon chain of the fatty acid. In what is known as the fatty alcohol cycle, fatty acids are first activated to fatty acyl-CoA, which is then reduced, often via an aldehyde intermediate, to a fatty alcohol. nih.gov For instance, research on the production of C8 volatiles in mushrooms has shown that linoleic acid is the precursor for the enzymatic formation of compounds like 1-octen-3-ol. researchgate.netresearchgate.net The production of this compound follows a similar principle, originating from the oxidative degradation of these larger fatty acid molecules.

Microbial Biosynthesis and Production Mechanisms

A variety of microorganisms are capable of producing this compound and related C8 volatiles. Fungi, in particular, are well-known producers of these compounds, which contribute to their characteristic earthy and mushroom-like aromas. For example, strains of Aspergillus, Penicillium, and Fusarium grown on wheat meal have been shown to produce 2-octen-1-ol among other volatiles. nih.govasm.org The production in fungi is often linked to the degradation of lipids in their growth substrate. researchgate.net

Certain bacteria also synthesize C8 alcohols. Serratia and Pantoea species, for instance, have been associated with the production of (E)-2-octen-1-ol and its isomers in food products like vacuum-packaged potatoes. mdpi.com The mechanisms in microbes often involve the β-oxidation of fatty acids, followed by reductions and other modifications catalyzed by various enzymes to yield the final alcohol product. researchgate.net The yeast Saccharomyces cerevisiae is also known to produce related C8 alcohols like 3,7-Dimethyl-6-octen-1-ol. nih.gov

Table 1: Examples of Microorganisms Producing 2-Octen-1-ol and Related C8 Volatiles

| Microorganism/Group | Compound(s) | Precursor/Substrate | Key Pathway Implicated | Source(s) |

| Aspergillus, Penicillium | 2-Octen-1-ol, 1-Octen-3-ol | Wheat meal (lipids) | Fatty acid degradation | nih.govasm.org |

| Boletus edulis (Mushroom) | This compound, 1-Octen-3-ol | Linoleic acid | Lipoxygenase pathway | researchgate.net |

| Serratia spp. | (E)-2-Octen-1-ol, 1-Octen-3-ol | Fatty acids/Amino acids | Fatty acyl ester metabolism | mdpi.com |

| Pantoea spp. | Alcohols (general) | Not specified | Alcohol synthesis | mdpi.com |

| Saccharomyces cerevisiae | 3,7-Dimethyl-6-octen-1-ol | Not specified | Metabolite production | nih.gov |

In Vivo Production and Emission Dynamics in Organisms

The in vivo synthesis and release of this compound are dynamic processes that are influenced by environmental and biological triggers. In plants, the emission of such volatiles is frequently a direct response to physical damage or pathogen attack. researchgate.net For example, peanut plants infected with white mold or damaged by insects release a complex blend of volatiles, including C8 compounds like 1-octen-3-ol, which differ from those released by healthy plants. researchgate.net These emissions can serve as a direct defense against pathogens or as signals to attract predators of herbivores. researchgate.net

In fungi, volatile production is often linked to specific developmental stages, such as growth and sporulation. The emitted compounds, including 2-octen-1-ol, can function as airborne signals that influence fungal development or mediate interactions with other organisms in their environment. asm.org The composition and quantity of volatiles released by a fungus can be significantly affected by the growth medium and conditions. asm.orgmdpi.com

In the animal kingdom, C8 alcohols can act as semiochemicals. For example, certain insects use these compounds as pheromones for communication. This compound has also been identified as a floral compound in various orchids, suggesting a role in attracting pollinators. pherobase.com

Chemical Reactivity and Derivatization Studies of Z 2 Octen 1 Ol

Oxidation Reactions and Products

(Z)-2-Octen-1-ol can be oxidized to form (Z)-2-octenal. ontosight.ai This transformation can be achieved using various oxidizing agents. Common reagents for the oxidation of similar allylic alcohols include manganese dioxide and chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). For instance, the oxidation of allylic and benzylic alcohols can be performed with hydrogen peroxide under mild conditions, catalyzed by simple iron-picolinate complexes. rsc.org

In a study on the atmospheric chemistry of (Z)-2-penten-1-ol, a structurally similar compound, its oxidation by OH radicals in the air yielded propanal, glycolaldehyde, and formaldehyde. researchgate.net This suggests that under atmospheric conditions, the oxidation of this compound could also lead to the cleavage of the carbon-carbon double bond, resulting in smaller aldehyde and carbonyl compounds.

Table 1: Oxidation of this compound and Related Compounds

| Starting Material | Oxidizing Agent/Conditions | Major Product(s) | Reference |

|---|---|---|---|

| This compound | General Oxidation | (Z)-2-Octenal | ontosight.ai |

| Allylic/Benzylic Alcohols | Hydrogen Peroxide, Iron-picolinate catalyst | Corresponding Aldehydes/Ketones | rsc.org |

Reduction Processes and Resulting Compounds

The reduction of the carbon-carbon double bond in this compound yields 1-octanol. This can be accomplished through catalytic hydrogenation, a common method for saturating alkenes. Typical catalysts for this process include palladium on carbon (Pd/C), platinum dioxide (PtO₂), or Raney nickel, in the presence of hydrogen gas.

For example, the reduction of 2-octyn-1-ol (B148842), a related alkyne, can produce this compound when a Lindlar catalyst is used for partial hydrogenation. orgsyn.org Further reduction of the resulting this compound would lead to 1-octanol.

Table 2: Reduction of this compound and Related Compounds

| Starting Material | Reducing Agent/Catalyst | Major Product | Reference |

|---|---|---|---|

| This compound | Catalytic Hydrogenation (e.g., H₂/Pd/C) | 1-Octanol |

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate, which then allows for nucleophilic substitution reactions. For example, this compound can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form this compound, 4-methylbenzenesulfonate. lookchem.com This tosylate can then be displaced by various nucleophiles.

Research on similar allylic alcohols demonstrates a range of possible nucleophilic substitutions. For instance, the ring-opening of epoxides by various nucleophiles, including alcohols and azide (B81097) anions, highlights the reactivity of related structures. rsc.org In the context of this compound, after conversion of the alcohol to a better leaving group, nucleophiles such as halides, cyanide, or amines could be introduced at the C1 position.

Formation of Esters and Other Functionalized Derivatives

This compound readily undergoes esterification with carboxylic acids or their derivatives to form esters. This reaction is typically catalyzed by an acid or proceeds through an activated intermediate like an acyl chloride or anhydride (B1165640). For example, the reaction of this compound with acetic anhydride or acetyl chloride would yield (Z)-2-octen-1-yl acetate (B1210297). ontosight.ai

Table 3: Esterification and Functionalization of this compound

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| This compound | Acetic Anhydride/Acetyl Chloride | (Z)-2-Octen-1-yl Acetate | ontosight.ai |

| This compound | 2-Hydroxybutanoic Acid | (Z)-oct-2-en-1-yl 2-hydroxybutanoate | nih.gov |

Stereochemical Stability and Isomerization Studies

The (Z)-configuration of the double bond in this compound is generally stable under normal conditions. However, isomerization to the more thermodynamically stable (E)-isomer, (E)-2-octen-1-ol, can occur under certain conditions, such as exposure to acid, heat, or specific catalysts.

Studies on related unsaturated alcohols, like 2,7-octadien-1-ol, show that isomerization can be induced in the presence of hydrogen and a catalyst. While direct studies on the isomerization of this compound are not extensively detailed in the provided context, the general principles of alkene stability suggest that such a transformation is possible. The (E)-isomer is typically favored due to reduced steric strain between the alkyl substituents on the double bond. The distinct properties and biological activities of the (Z) and (E) isomers often necessitate careful control of the stereochemistry during synthesis and handling. nih.gov

Analytical Characterization Techniques for Z 2 Octen 1 Ol

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of (Z)-2-Octen-1-ol. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals that confirm its structure. orgsyn.org A triplet at approximately 0.88 ppm corresponds to the methyl (CH₃) protons at the end of the carbon chain. orgsyn.org A multiplet observed between 1.05 and 1.57 ppm is attributed to the methylene (B1212753) (CH₂) groups in the alkyl chain. orgsyn.org The protons of the methylene group adjacent to the double bond appear as a multiplet in the range of 1.85-2.22 ppm. orgsyn.org The methylene protons next to the hydroxyl group (CH₂OH) show a doublet at about 4.03 ppm. orgsyn.org The olefinic protons of the cis-double bond (-CH=CH-) are observed as a multiplet between 5.27 and 5.65 ppm. orgsyn.org

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Although specific data for this compound is not detailed in the provided search results, general principles of ¹³C NMR would predict distinct signals for the terminal methyl carbon, the aliphatic methylene carbons, the allylic methylene carbon, the two sp² hybridized carbons of the double bond, and the carbon of the hydroxymethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity |

| CH₃ | 0.88 | Triplet |

| -(CH₂)₃- | 1.05-1.57 | Multiplet |

| =CH-CH₂- | 1.85-2.22 | Multiplet |

| -CH₂OH | 4.03 | Doublet |

| -CH=CH- | 5.27-5.65 | Multiplet |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. savemyexams.comcore.ac.uk A peak around 3000-3100 cm⁻¹ can be attributed to the C-H stretching of the alkene group (=C-H). core.ac.uk The C-O stretching vibration of the primary alcohol appears in the 1040-1300 cm⁻¹ range. savemyexams.com Additionally, the presence of C-H bonds in the alkane portion of the molecule is confirmed by absorptions between 2850 and 2950 cm⁻¹. savemyexams.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3200 - 3600 (broad) |

| =C-H (Alkene) | 3000 - 3100 |

| C-H (Alkane) | 2850 - 2950 |

| C-O (Primary Alcohol) | 1040 - 1300 |

Mass Spectrometry (MS) for Fragmentation Analysis and Identification

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. libretexts.org For this compound, which has a molecular weight of 128.21 g/mol , the mass spectrum would show a molecular ion peak (M⁺) at m/z 128. nist.govnist.gov

The fragmentation of alcohols in MS often proceeds through two main pathways: alpha cleavage and dehydration. libretexts.org Alpha cleavage involves the breaking of the C-C bond adjacent to the oxygen atom. libretexts.org Dehydration results in the loss of a water molecule (18 amu), leading to a fragment ion at m/z 110. libretexts.org The electron ionization mass spectrum of this compound shows characteristic fragment ions that aid in its identification. nist.govnist.gov

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures, such as those found in food, beverages, and biological samples, allowing for its quantification.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. rsc.org In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. rsc.org The retention index (RI) is a key parameter used for identification, with values reported for this compound on both non-polar and polar columns. nist.gov

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. sepsolve.com This technique employs two columns with different stationary phases connected by a modulator. sepsolve.com GCxGC is particularly useful for resolving co-eluting compounds in complex matrices, such as wine, where this compound has been identified as a potential contributor to the aroma profile. researchgate.netnih.gov The use of GCxGC coupled with detectors like flame ionization detection (FID) or mass spectrometry (MS) allows for the detailed characterization of volatile profiles. researchgate.netacs.org

Solid Phase Microextraction (SPME) for Volatile Sampling

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique widely used for the extraction and concentration of volatile and semi-volatile compounds from various matrices. nih.govasianpubs.org In SPME, a fused-silica fiber coated with a suitable stationary phase is exposed to the sample or its headspace. researchgate.netresearchgate.net The analytes partition between the sample matrix and the fiber coating. researchgate.net

Headspace SPME (HS-SPME) is particularly effective for analyzing volatile compounds like this compound in food and beverage samples, such as mushrooms and wine. asianpubs.orgnih.gov The choice of fiber coating, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), is crucial for efficient extraction. nih.govnih.gov Following extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov This technique is valued for its simplicity, speed, and sensitivity, making it a powerful tool for the analysis of this compound in various applications. researchgate.net

Olfactometric and Chemo-sensory Analysis in Research Contexts

The sensory characteristics of the chemical compound this compound are primarily investigated through olfactometric and chemo-sensory analysis techniques. These methods are crucial for identifying and characterizing odor-active compounds in various substances, from food products to biological materials.

Gas Chromatography-Olfactometry (GC-O) for Odorant Detection

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. pfigueiredo.orgjfda-online.com This method allows researchers to pinpoint specific volatile compounds responsible for the aroma of a sample. pfigueiredo.orgmdpi.com In the context of this compound, GC-O has been instrumental in its identification as an odor-active compound in a variety of matrices.

The process involves injecting a volatile extract of a sample into a gas chromatograph, where the compounds are separated based on their boiling points and polarity. The effluent from the GC column is then split, with one portion going to a standard detector (like a Flame Ionization Detector or Mass Spectrometer) and the other to a sniffing port where a trained analyst can detect and describe the odors of the eluting compounds. ifremer.fr

The odor of this compound is generally described as sweet and floral. thegoodscentscompany.com

Table 1: Selected Research Findings on this compound using GC-O

| Sample Matrix | Observed Contribution/Odor Description | Reference |

| Merlot Wine | Likely contributor to wine aroma | researchgate.net |

| Roasted Chicken | Part of the overall flavor profile | nih.gov |

| Soymilk | Contributes to fatty and aldehydic notes | aidic.it |

| Bamboo Shoots | Identified in volatile profile | jst.go.jp |

| Metarhizium anisopliae (fungus) | Identified as an active aroma compound | researchgate.net |

Aroma Extract Dilution Analysis (AEDA)

Aroma Extract Dilution Analysis (AEDA) is a technique used in conjunction with GC-O to determine the potency of odor-active compounds in a sample. imreblank.chnih.gov The method involves stepwise dilution of a sample extract, followed by GC-O analysis at each dilution step. The highest dilution at which an odor can still be detected is known as the Flavor Dilution (FD) factor. imreblank.chusda.gov A higher FD factor indicates a more potent odorant. mdpi.com

The application of AEDA has been crucial in characterizing the key aroma compounds in a wide range of products, including moso bamboo leaf, yellow tamarillo fruit, and roasted chicken. nih.govnih.govsemanticscholar.org By determining the FD factors, researchers can create a hierarchy of odorants based on their sensory impact. imreblank.ch

Table 2: Application of AEDA in Food Analysis

| Food Product | Purpose of AEDA | Reference |

| Moso Bamboo Leaf | To identify key odor-active compounds with high FD factors. | nih.gov |

| Yellow Tamarillo Fruit | To reveal odor-active volatile compounds. | semanticscholar.org |

| Roasted Chicken | To confirm the flavor dilution of aroma compounds. | nih.govresearchgate.net |

| Autoxidized Arachidonic Acid | To characterize the aroma composition and evaluate the sensory significance of odorants. | imreblank.ch |

Ecological and Biological Roles of Z 2 Octen 1 Ol in Multitrophic Interactions

Role in Plant-Insect Communication and Defense Mechanisms

Plants, when faced with herbivorous attackers, are not passive victims. They employ a sophisticated arsenal (B13267) of defenses, including the release of a complex blend of volatile organic compounds. (Z)-2-Octen-1-ol has been identified as a key component of these herbivore-induced plant volatiles (HIPVs), playing a vital role in indirect defense strategies and influencing plant signaling pathways.

Herbivore-Induced Plant Volatiles (HIPVs) and Indirect Defenses

When damaged by herbivores, many plants release this compound as part of a broader bouquet of volatile chemicals. nih.govresearchgate.netembrapa.br For instance, studies on soybean (Glycine max) have shown that herbivory by the pentatomid bug Euschistus heros leads to the emission of a blend of volatiles, including (E)-2-octen-1-ol, which is a stereoisomer of the (Z) form. nih.govscielo.br Research on resistant soybean cultivars revealed that damage from herbivores resulted in a significant increase in the production of several compounds, with (E)-2-octen-1-ol being a notable contributor to the chemical profile divergence between damaged and undamaged plants. nih.govresearchgate.net Similarly, rice plants (Oryza sativa) damaged by the rice stem bug, Tibraca limbativentris, release increased amounts of (E)-2-octen-1-ol, among other volatiles. embrapa.br This release of specific volatile compounds following herbivore attack is a well-documented indirect defense mechanism, where the plant signals for help from the natural enemies of the herbivores. embrapa.brnih.govnih.gov

Attraction of Natural Enemies (Parasitoids and Predators)

One of the primary functions of HIPVs containing this compound is the recruitment of natural enemies of the attacking herbivores, such as parasitoids and predators. nih.govresearchgate.netnih.gov These "bodyguards" are attracted to the chemical signals released by the damaged plant, which effectively leads them to their prey or hosts. For example, in soybean, the blend of volatiles including the isomer (E)-2-octen-1-ol released after herbivory attracts egg parasitoids like Telenomus podisi. nih.govresearchgate.netscielo.br This attraction of the third trophic level provides a significant fitness benefit to the plant by reducing the population of its attackers. The specificity of the volatile blend can be crucial, as different natural enemies may respond to different chemical cues. nih.gov

Influence on Plant Signaling Pathways and Systemic Resistance

The emission of this compound and other volatiles is not just an external signal; it can also play a role in internal plant communication, triggering systemic resistance. The recognition of herbivore damage initiates signaling cascades within the plant, often involving phytohormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA). mdpi.comnih.gov The production of volatiles like 1-octen-3-ol, a related C8 alcohol, has been shown to induce the expression of defense-related genes in plants like Arabidopsis thaliana, enhancing their resistance to pathogens. researchgate.netapsnet.orgd-nb.info This suggests that C8 volatiles, including this compound, can act as signaling molecules that prime or induce defense responses in other parts of the same plant or even in neighboring plants, leading to a broader state of alertness against future attacks. researchgate.netnih.gov

Function as an Insect Pheromone and Semiochemical

Beyond its role in plant defense, this compound is also a significant component of the chemical language of insects, functioning as a pheromone and semiochemical. It has been identified in the pheromone blends of several insect species, where it plays a crucial role in behaviors such as mate assessment.

Identification in Insect Pheromone Blends (e.g., Locusts)

This compound has been identified as a sex-specific volatile released by males of the Central American locust, Schistocerca piceifrons. nih.govresearchgate.net It is part of a complex pheromone blend that also includes phenethyl alcohol and (Z)-3-nonen-1-ol. nih.govresearchgate.net The emission of these compounds is linked to sexual maturity and is more pronounced under crowded conditions, indicating its importance in reproductive behavior within large aggregations. nih.gov This compound, along with others, is also released by males of S. piceifrons in aggregations. uliege.be While it doesn't appear to have a direct attractive or repellent effect, it is associated with female evaluation of potential mates. uliege.be

Behavioral Significance and Mate Assessment

In the context of locusts, this compound acts as a mate assessment pheromone. nih.govresearchgate.net While the blend containing this compound is not directly attractive or repellent to other locusts, it plays a crucial role in cryptic female choice. nih.gov Females of S. piceifrons have been shown to prefer the sperm of males that emit higher quantities of these specific volatiles to fertilize their eggs. nih.govresearchgate.net The emission rates of this compound and the other compounds in the blend are highly variable but individually specific, creating a unique "pheromone signature" for each male. nih.gov This individual chemical profile allows females to assess the quality of potential mates, influencing their reproductive success. nih.govresearchgate.net

Context-Dependent Roles in Insect Ecology (e.g., oviposition cues)

This compound is a volatile organic compound that plays a multifaceted role in insect behavior, with its effects being highly dependent on the insect species and the ecological context. Research has identified it as a component of pheromones in certain locust species. For instance, in Schistocerca americana, this compound is one of the aliphatic compounds emitted by males as part of their sex pheromone blend. researchgate.net Similarly, it is released by males in agglomerations of Schistocerca gregaria.

The compound's role extends to host plant location and oviposition. For some insects, it acts as a cue, guiding them to suitable plants for laying eggs. However, its influence can be complex, sometimes acting as a repellent or an attractant depending on its concentration and the presence of other volatile compounds. mdpi.com For example, studies on the codling moth (Cydia pomonella) have shown that (E)-2-octen-1-ol, a stereoisomer of this compound, elicits electrophysiological responses in the antennae, suggesting it is perceived by the insect and may play a role in host-finding. researchgate.net

In tritrophic interactions involving plants, herbivores, and their natural enemies, this compound can act as a synomone, a chemical signal that benefits both the emitter (the plant) and the receiver (the natural enemy). When soybean plants are damaged by the herbivore Euschistus heros, they release a blend of volatiles, including (E)-2-octen-1-ol. scielo.brresearchgate.net This herbivore-induced plant volatile (HIPV) attracts the egg parasitoid Telenomus podisi, which then preys on the herbivore's eggs. researchgate.net Interestingly, the production of this compound was noted in resistant soybean cultivars upon herbivore damage, but not in susceptible ones, highlighting its role in plant defense. scielo.org.mx

| Insect Species | Compound | Role | Source Organism/Context | Finding | Citation(s) |

| Schistocerca americana | This compound | Male Sex Pheromone | Male locust | Component of aliphatic pheromone blend. | researchgate.net |

| Schistocerca gregaria | This compound | Male-released volatile | Male locust agglomeration | Released by males in groups. | |

| Cydia pomonella (Codling Moth) | (E)-2-Octen-1-ol | Potential Host Cue | Host plant volatile | Elicited strong electroantennogram (EAG) responses. | researchgate.net |

| Telenomus podisi (Parasitoid Wasp) | (E)-2-Octen-1-ol | Synomone (attractant) | Herbivore-damaged soybean | Attracts natural enemies to the herbivore's location. | scielo.brresearchgate.net |

| Frankliniella occidentalis (Western Flower Thrips) | (E)-2-hexen-1-ol, 1-octen-3-ol | Oviposition Cue | Kidney bean plants | Altered volatile emissions affect oviposition choices. | mdpi.com |

Involvement in Microbial Volatile Organic Compound Production

This compound is among the diverse array of volatile organic compounds (VOCs) produced by various fungal species. Fungal VOCs, including C8 compounds like 1-octen-3-ol, are breakdown products of fatty acids such as linoleic acid. researchgate.netnih.gov These compounds are responsible for the characteristic "mushroomy" or "moldy" odors associated with fungi. annualreviews.org The production and composition of these volatile blends are dynamic and can be influenced by factors like the fungal species, age of the colony, and substrate. researchgate.net

Ecologically, these fungal volatiles serve as potent semiochemicals (signaling molecules). They can mediate complex interactions, acting as attractants or deterrents for different organisms, including insects. researchgate.netannualreviews.org For example, 1-octen-3-ol, a closely related C8 alcohol, is a well-documented semiochemical that can attract or repel various arthropod species. nih.govannualreviews.org Fungal VOCs can also have direct effects on other microorganisms. For instance, VOCs produced by Ceratocystis fimbriata have been shown to inhibit the growth of several postharvest fungal pathogens. nih.gov While much research has focused on 1-octen-3-ol, the broader class of C8 volatiles, including this compound, is recognized for its biological activity and role in fungal ecology. researchgate.net

Microbial VOCs, including those produced by fungi associated with plants, can play a significant role in mediating plant-microbe interactions and influencing plant defense mechanisms. frontiersin.org Plants can perceive these microbial volatiles, which can prime their defense systems against pathogens and herbivores. frontiersin.orgmdpi.com This phenomenon is a part of the complex chemical communication network within an ecosystem.

The interaction is not one-way; plants also release VOCs that can shape their surrounding microbiome. scielo.br When a plant is attacked by a pathogen or herbivore, it releases a specific blend of HIPVs. These signals can be perceived by neighboring plants, warning them of an impending threat and triggering their defense responses. nih.gov Furthermore, these HIPVs can recruit beneficial microbes to the plant's rhizosphere or phyllosphere, which can help protect the plant against attackers. mdpi.comscielo.br

Production by Fungi and its Ecological Implications

Presence and Dynamics in Diverse Natural Matrices

This compound and its isomers are components of the volatile profiles of numerous plant species. In soybeans (Glycine max), the isomer (E)-2-octen-1-ol is a key compound released when resistant cultivars are damaged by herbivores. researchgate.netscielo.org.mx Its presence is a significant contributor to the chemical profile divergence between damaged and undamaged plants. researchgate.net The release of this compound is part of an induced defense mechanism that attracts natural enemies of the attacking herbivores. scielo.brresearchgate.net Several vegetable soybean varieties also contain various C8 compounds, including 1-octen-3-ol, which are major contributors to their characteristic flavor profile. mdpi.com

| Plant Species | Compound Detected | Context of Detection | Significance | Citation(s) |

| Soybean (Glycine max) | (E)-2-Octen-1-ol | Herbivore-damaged resistant cultivars | Herbivore-Induced Plant Volatile (HIPV), attracts parasitoids | scielo.brresearchgate.netscielo.org.mx |

| Vegetable Soybean (Glycine max) | 1-octen-3-ol | Flavor profiling | Major contributor to aroma and flavor | mdpi.com |

| Tomato (Solanum lycopersicum) | (E)-2-octenal, (Z)-3-hexen-1-ol | Flavor profiling | Important components of tomato odor | frontiersin.org |

| Asparagus (Asparagus officinalis) | 1-octen-3-ol | Headspace analysis | Identified as an abundant compound in ground samples | tandfonline.com |

In fish, the volatile profile is a critical aspect of quality. A study on largemouth bass (Micropterus salmoides) identified this compound among the flavor-related metabolites. nih.gov The presence and concentration of such compounds can be influenced by the fish's diet, environment, and processing methods. researchgate.net

Advanced Research Applications and Future Directions for Z 2 Octen 1 Ol Studies

As a Precursor or Building Block in Complex Molecule Synthesis

(Z)-2-Octen-1-ol serves as a versatile intermediate and building block in organic synthesis, enabling the construction of more complex and biologically significant molecules. ontosight.ai Its utility stems from the specific stereochemistry of its double bond and the reactivity of its hydroxyl group, which can be chemically modified to create a range of derivatives.

The conversion of the alcohol functional group into a better leaving group, such as a tosylate (4-methylbenzenesulfonate), is a common synthetic strategy to facilitate nucleophilic substitution reactions. The synthesis of 2-Octen-1-ol, 4-methylbenzenesulfonate, (Z)- demonstrates this activation, preparing the molecule for the addition of other molecular fragments. lookchem.com Furthermore, this compound can be formed as a byproduct in reactions such as the hydromagnesiation of 2-octyn-1-ol (B148842), which itself is a key starting material for various complex molecules. evitachem.com The controlled reduction of 2-octyn-1-ol is another pathway to produce this compound for use in multi-step syntheses.

While many syntheses of natural products, such as zoapatanol (B1236575) and polyporolide, have utilized the (E)-isomer of 2-octen-1-ol, these examples nonetheless highlight the importance of the C8 unsaturated alcohol scaffold as a valuable synthon for constructing intricate molecular architectures. google.com.naresearchgate.net

Table 1: Examples of this compound in Synthesis

| Precursor/Derivative | Synthetic Target/Application | Research Focus |

|---|---|---|

| This compound | Unsaturated CAI-1 ester analog | Probing structure-activity relationships in Vibrio cholerae quorum sensing. nih.gov |

| Toluene-4-sulfonic acid (Z)-oct-2-enyl ester | General Synthetic Intermediate | Activation of the hydroxyl group for subsequent nucleophilic substitution reactions. lookchem.com |

Investigation of Structure-Activity Relationships in Biological Systems

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological function. This compound has been a key compound in such investigations, particularly in chemical ecology and microbiology.

In the field of insect chemical communication, this compound is identified as a component of the male-produced pheromone blend in certain locust species, including Schistocerca piceifrons and Schistocerca americana. uliege.beuliege.beresearchgate.net Research indicates that this compound, along with others like (Z)-3-nonen-1-ol and 2-phenylethanol, is involved in reproductive behaviors and may play a role in how females assess potential mates. uliege.beresearchgate.net The specific geometry and composition of this pheromone blend are critical for its biological activity, demonstrating a clear link between molecular structure and behavioral response in these insects.

Broader studies on plant-insect interactions and plant defense mechanisms also underscore the high degree of structural specificity required for biological activity. Research on volatile compounds that induce defense genes in maize showed that the precise structure of C6 volatiles like (Z)-3-hexen-1-ol was essential for activity. nih.gov When the carbon chain length was altered, as in the case of (Z)-3-octen-1-ol, the gene-inducing activity was lost, highlighting that even small structural modifications can negate the biological effect. nih.gov

Table 2: Structure-Activity Findings for this compound and Related Compounds

| Biological System | Compound(s) | Finding | Implication |

|---|---|---|---|

| Locust (Schistocerca spp.) | This compound | Component of male-specific pheromone blend. researchgate.net | Structure is critical for chemical signaling in mate assessment. uliege.be |

| Bacterium (Vibrio cholerae) | (Z)-2-octenyl ester analog of CAI-1 | (Z)-isomer shows significantly reduced quorum-sensing activity compared to (E)-isomer. nih.govprinceton.edu | The receptor binding pocket prefers a linear or (E)-configured tail over the bent (Z)-structure. nih.gov |

Role in Agro-Ecosystem Sustainability and Pest Management Research

The study of compounds like this compound is integral to developing sustainable agricultural practices and innovative pest management strategies. By harnessing the natural chemical communication systems of insects, researchers can devise environmentally benign methods for pest control. mdpi.com

The most direct application of this compound in this area is its role as an insect pheromone. It is a known component of the pheromone blend released by mature males of the Central American locust, Schistocerca piceifrons, a significant agricultural pest. uliege.beuliege.be This male-specific signal is linked to reproductive behavior and is believed to be used by females in assessing mate quality. uliege.beresearchgate.net

Understanding the composition of such pheromones is the first step toward their use in integrated pest management (IPM) programs. Potential applications include:

Monitoring: Synthetic versions of the pheromone blend could be used in traps to monitor locust populations, allowing for early detection and more targeted control measures.

Mating Disruption: Dispersing large quantities of the synthetic pheromone in a field could confuse the locusts and disrupt their mating cycles, thereby reducing reproduction rates.

Attract-and-Kill: Traps baited with the pheromone could be combined with an insecticide or pathogen, attracting the pests to a specific point for elimination.

The use of semiochemicals (behavior-modifying chemicals) like this compound offers a more targeted and ecologically sound alternative to broad-spectrum pesticides. researchgate.net This approach reduces harm to non-target species, including beneficial insects like pollinators and predators, and minimizes chemical residues in the environment and on crops. scielo.org.mx While research into the practical application of the Schistocerca pheromone is ongoing, it represents a promising avenue for sustainable management of this migratory pest. uliege.beuliege.be

Computational and Modeling Approaches in Chemical Ecology Studies

Computational and modeling techniques are increasingly powerful tools in chemical ecology for studying molecules like this compound. These methods provide insights into molecular properties, reactivity, and interactions that can be difficult to observe experimentally.

One key area of application is in predicting the reactivity and atmospheric fate of volatile organic compounds (VOCs). Studies on the atmospheric degradation of related unsaturated alcohols, such as (Z)-2-penten-1-ol, have used quantum chemical theory to model their reaction pathways with atmospheric oxidants like OH radicals and chlorine atoms. researchgate.netresearchgate.net These computational models help to calculate reaction rates and identify degradation products, which is crucial for assessing the environmental impact of these biogenic volatiles.

Computational methods are also vital in structure-activity relationship (SAR) studies. A correlation has been presented between the reactivity of unsaturated alcohols towards chlorine atoms and the energy of their Highest Occupied Molecular Orbital (HOMO), a property that can be calculated using quantum chemistry. conicet.gov.ar Such correlations allow researchers to predict the reactivity of other, similar compounds without needing to perform the experiment each time.

In the context of pheromone research, molecular modeling can be used to simulate the interaction between this compound and its corresponding receptor protein in an insect's antenna. Although specific modeling studies for the this compound receptor are not widely published, this approach is commonly used to:

Predict the binding pose of the pheromone within the receptor's active site.

Identify the key amino acid residues involved in the interaction.

Explain why structurally similar molecules, such as the (E)-isomer or alcohols with different chain lengths, may have higher or lower binding affinities and biological activities.

These computational insights can guide the design of more potent and selective synthetic analogs for use in pest management applications, accelerating the development of new and sustainable agricultural technologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-2-Octen-1-ol, and how do reaction conditions influence stereoselectivity?

- Methodology : this compound can be synthesized via oxidation of corresponding alkenes or reduction of α,β-unsaturated aldehydes. For stereochemical control, catalytic hydrogenation with palladium or platinum catalysts under controlled pressure (e.g., 1–3 atm) is recommended. Reaction temperature and solvent polarity (e.g., ethanol vs. hexane) significantly impact cis/trans isomer ratios .

- Data Consideration : Monitor reaction progress using gas chromatography (GC) with chiral columns to verify stereoisomer purity .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group analysis and mass spectrometry (MS) for molecular weight confirmation. Compare spectral data with the NIST Chemistry WebBook (InChIKey:

AYQPVPVZWIQERS-SREVYHEPSA-N) to validate identity . - Data Reporting : Include retention indices in GC-MS analyses and assign stereochemistry via NOESY NMR experiments .

Q. What biological roles has this compound been implicated in, and how can its activity be assayed?

- Methodology : While this compound is a fungal metabolite with a musty odor, its antifungal efficacy remains understudied . Use co-culture assays with Lactiplantibacillus plantarum or agar diffusion methods to test inhibitory effects. Quantify volatile organic compound (VOC) production via headspace solid-phase microextraction (HS-SPME) coupled with GC-MS .

Advanced Research Questions

Q. How do stereoisomers of 2-Octen-1-ol differ in chemical reactivity and biological activity?

- Methodology : Compare (Z)- and (E)-isomers using computational modeling (e.g., DFT calculations) to predict thermodynamic stability and reaction pathways. Experimentally, assess oxidation rates (e.g., with KMnO₄) and biological activity in pheromone-response assays (e.g., insect electrophysiology) .

- Data Contradictions : Note that (Z)-isomers often exhibit lower thermal stability but higher biological specificity due to spatial compatibility with receptors .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology : Conduct systematic reviews of existing literature (e.g., Picrasma quassioides studies) to identify confounding variables such as plant part variability (e.g., leaves vs. roots) or extraction methods . Use meta-analysis tools to quantify effect sizes and heterogeneity .

- Case Study : In Litsea cubeba, this compound concentration varied 10-fold between leaf and root essential oils, emphasizing the need for source standardization .

Q. What advanced analytical techniques optimize detection limits for this compound in complex matrices?

- Methodology : Implement two-dimensional gas chromatography (GC×GC) with time-of-flight MS for enhanced resolution in plant extracts or environmental samples. Calibrate with deuterated internal standards (e.g., d₃-(Z)-2-Octen-1-ol) to correct for matrix effects .

- Validation : Report limits of detection (LOD) and quantification (LOQ) using ICH Q2(R1) guidelines, ensuring reproducibility across ≥3 independent trials .

Methodological Guidelines

- Experimental Design : Follow Beilstein Journal protocols for reporting synthetic procedures, including full characterization data for novel compounds and literature references for known analogs .

- Safety Compliance : Adopt JIS Z 7253:2019 standards for handling this compound, including PPE (gloves, goggles) and ventilation to mitigate inhalation risks .

- Data Sharing : Archive raw spectral data and synthetic protocols in supplementary materials, citing them in the main text with hyperlinks for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.